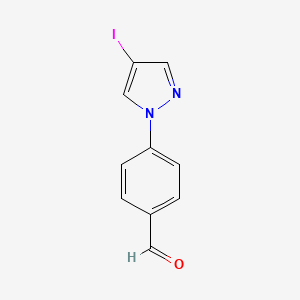
4-(4-Iodo-1h-pyrazol-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Iodo-1h-pyrazol-1-yl)benzaldehyde is a chemical compound characterized by the presence of an iodo-substituted pyrazole ring attached to a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Iodo-1h-pyrazol-1-yl)benzaldehyde typically involves the iodination of a pyrazole derivative followed by its coupling with benzaldehyde. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the pyrazole ring. The iodinated pyrazole is then reacted with benzaldehyde under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Iodo-1h-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation: Formation of 4-(4-Iodo-1h-pyrazol-1-yl)benzoic acid.
Reduction: Formation of 4-(4-Iodo-1h-pyrazol-1-yl)benzyl alcohol.
Applications De Recherche Scientifique
4-(4-Iodo-1h-pyrazol-1-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-(4-Iodo-1h-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4-(1H-Pyrazol-1-yl)benzaldehyde: Lacks the iodine substituent, which may result in different reactivity and biological activity.
4-(1H-Imidazol-1-yl)benzaldehyde: Contains an imidazole ring instead of a pyrazole ring, leading to distinct chemical and biological properties.
Activité Biologique
4-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is a chemical compound that combines a pyrazole moiety with an aldehyde functional group, characterized by its molecular formula C10H8N2O and a molecular weight of 172.187 g/mol. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. The presence of iodine and the pyrazole structure makes it a candidate for various pharmacological applications, including anti-inflammatory, antimicrobial, and neuroprotective activities.
Antimicrobial Activity
Research indicates that compounds containing pyrazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The introduction of iodine in this compound may enhance its reactivity and biological interactions, potentially increasing its efficacy against microbial pathogens.
| Compound | Microbial Target | Activity |
|---|---|---|
| This compound | E. coli | Moderate |
| This compound | S. aureus | Moderate |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well documented. Compounds structurally similar to this compound have demonstrated effectiveness in reducing inflammation in various models. For example, studies utilizing carrageenan-induced paw edema models have shown that certain pyrazole derivatives exhibit significant anti-inflammatory effects . The specific mechanisms through which these compounds exert their effects often involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the importance of targeting specific kinases involved in neurodegenerative processes. Compounds similar to this compound have been explored for their ability to inhibit the MAP kinase pathways, which are crucial in neuronal survival under stress conditions . The neuroprotective effects observed suggest that this compound may play a role in protecting motor neurons from degeneration.
Study on Antimicrobial Activity
In a study examining the antimicrobial activity of various pyrazole derivatives, this compound was tested against multiple strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing moderate activity against both Gram-positive and Gram-negative bacteria. This study emphasizes the potential of halogenated pyrazole compounds in developing new antimicrobial agents.
Neuroprotection Research
A study focused on neuroprotective compounds identified several pyrazole derivatives that exhibited protective effects on human motor neurons subjected to stress conditions. The research indicated that structural modifications significantly influenced the potency and efficacy of these compounds in preventing neuronal death . While specific data on this compound was not detailed, its structural characteristics suggest it could be a candidate for further investigation.
Propriétés
Formule moléculaire |
C10H7IN2O |
|---|---|
Poids moléculaire |
298.08 g/mol |
Nom IUPAC |
4-(4-iodopyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H7IN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H |
Clé InChI |
CQWYJCVBKSZPIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)N2C=C(C=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















